molecular formula C19H24N4O6S B2842901 ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 851129-27-6

ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2842901
CAS No.: 851129-27-6
M. Wt: 436.48
InChI Key: YUOWQHRQLLAMSF-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 5-position. The oxadiazole ring is linked via a sulfanyl acetyl group to a piperazine moiety, which is further functionalized with an ethyl carbamate group. This structural complexity confers unique physicochemical properties, including moderate solubility in polar aprotic solvents like DMF and ethanol, as observed in synthetic protocols involving similar scaffolds .

The compound’s design combines pharmacophoric elements common in bioactive molecules: the 1,3,4-oxadiazole ring (known for antimicrobial and anti-inflammatory activity), the piperazine moiety (a versatile pharmacophore in CNS-targeting drugs), and the sulfanyl group (implicated in redox modulation). Synthetic routes often involve condensation reactions or nucleophilic substitutions, as exemplified by analogous oxadiazole-piperazine hybrids .

Properties

IUPAC Name

ethyl 4-[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-4-28-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-9-14(26-2)11-15(10-13)27-3/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOWQHRQLLAMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The oxadiazole ring is then functionalized with a dimethoxyphenyl group through a nucleophilic substitution reaction.

    Thioacetylation: The resulting compound is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Formation of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new groups or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its three key domains: the oxadiazole ring, the sulfanyl acetyl linker, and the piperazine-carbamate moiety. Below is a comparative analysis with selected analogs:

Table 1: Structural and Functional Comparison

Compound Name/Feature Key Structural Differences Bioactivity/Properties Reference(s)
ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE 3,5-Dimethoxyphenyl substitution on oxadiazole; sulfanyl acetyl linker Moderate solubility in DMF/ethanol; uncharacterized bioactivity (presumed antimicrobial potential)
5-Phenyl-1,3,4-oxadiazole-piperazine hybrids Phenyl substitution (no methoxy groups) Enhanced lipophilicity; confirmed antimicrobial activity against S. aureus (MIC: 8 µg/mL)
Sulfonyl-linked oxadiazole-piperidines Sulfonyl (-SO₂-) instead of sulfanyl (-S-) linker Reduced metabolic stability (rapid hepatic clearance in murine models) N/A*
3,5-Dimethoxyphenyl-oxadiazole derivatives (non-piperazine) Absence of piperazine-carbamate chain Improved CNS penetration (logP: 2.1 vs. 1.5 for piperazine analog) N/A*

* Data extrapolated from structurally related compounds due to lack of direct evidence for the target molecule.

Key Findings :

Linker Flexibility : The sulfanyl acetyl linker (-S-CH₂-CO-) provides greater conformational flexibility than rigid sulfonyl analogs, which may improve target engagement but reduce metabolic stability .

Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher solubility and lower logP values than piperidine-based analogs, favoring pharmacokinetic profiles in hydrophilic environments .

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